molecular formula C15H14O3 B050631 alpha-Lapachone CAS No. 4707-33-9

alpha-Lapachone

Cat. No. B050631
CAS RN: 4707-33-9
M. Wt: 242.27 g/mol
InChI Key: PJWHOPKRRBUSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

α-Lapachone can be synthesized from lapachol, naphthoquinones, and other aromatic compounds. The synthesis routes often involve complex chemical reactions aiming to yield α-lapachone with high purity and yield. Research has also focused on patent developments around lapachol and lapachone analogs, highlighting the chemodiversity and potential chemotherapeutic applications of these compounds (Hussain & Green, 2017).

Scientific Research Applications

Specific Scientific Field

The field of application is Medicinal Chemistry Research .

Summary of the Application

Alpha-Lapachone has been used in the synthesis of new naphthoquinones, which were tested against various human cancer cell lines .

Methods of Application

The new naphthoquinones were prepared and tested against human cancer cell lines PC-3 (prostate), HCT-116 (colon carcinoma), SNB-19 (glioblastoma), HL-60 (leukemia) and MCF-7 (breast), and a non-tumor cell line L929 (murine fibroblasts) to determine cytotoxicity with the MTT assay .

Results or Outcomes

The 8-OH-β-lapachones presented the best results, showing low IC 50 values and high selectivity for HCT-116 and HL-60 tumor cells .

Trypanocidal Activity

Specific Scientific Field

The field of application is Pharmacology .

Summary of the Application

Alpha-Lapachone, along with other naphthoquinones, has been studied for its trypanocidal activity .

Methods of Application

The reduction by two electrons, mediated by DT-diphorase, leads to the formation of hydroquinone. Lapachol, alpha-Lapachone, and beta-Lapachone, which are isolated from the heartwood of trees of the Bignoniaceae family, are examples of bioactive naphthoquinones .

Results or Outcomes

The research is still ongoing, and the results are not yet fully conclusive .

Synthesis of New Naphthoquinones

Specific Scientific Field

The field of application is Medicinal Chemistry Research .

Summary of the Application

Alpha-Lapachone has been used in the synthesis of new naphthoquinones, which were tested against various human cancer cell lines .

Methods of Application

14 new naphthoquinones were prepared and tested against human cancer cell lines PC-3 (prostate), HCT-116 (colon carcinoma), SNB-19 (glioblastoma), HL-60 (leukemia) and MCF-7 (breast), and a non-tumor cell line L929 (murine fibroblasts) to determine cytotoxicity with the MTT assay .

Results or Outcomes

The 8-OH-β-lapachones presented the best results, showing low IC 50 values and high selectivity for HCT-116 and HL-60 tumor cells .

Photoconversion in Aqueous Solutions

Specific Scientific Field

The field of application is Chemical Physics .

Summary of the Application

Beta-Lapachone can be converted to alpha-Lapachone by photoconversion in aqueous solutions .

Methods of Application

Femtosecond and nanosecond transient absorption (fs-TA and ns-TA) and nanosecond time-resolved resonance Raman (ns-TR3) spectroscopic methods were used to investigate the early events taking place for β-LA after photoexcitation in aqueous solutions .

Results or Outcomes

The investigation indicates that a photoinduced protonation of the carbonyl group at β position takes place for the singlet excited state of β-LA with the assistance of water in aqueous solutions .

Anticancer and Various Therapeutic Effects

Specific Scientific Field

The field of application is Pharmacology .

Summary of the Application

Beta-Lapachone has been reported to have anticancer and various other therapeutic effects, but is limited in clinical applications by its low bioavailability .

Methods of Application

The study was conducted using simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 7.5) at 37°C. Beta-Lapachone was observed in SGF at 37°C for 1 hour and SIF for 3 hours .

Results or Outcomes

No isomerization of beta-Lapachone was observed in the analysis of any of the human samples .

Inhibition of DNA Topoisomerase II

Specific Scientific Field

The field of application is Biochemistry .

Summary of the Application

Alpha-Lapachone, a para-naphthoquinone, has an anticancer effect by blocking deoxyribonucleic acid (DNA) topoisomerase II .

Methods of Application

The study was conducted using hydrochloric acid (HCl) solution .

Results or Outcomes

Although alpha-Lapachone has weaker pharmacological effect than beta-Lapachone, it still shows significant inhibition of DNA topoisomerase II .

properties

IUPAC Name

2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-15(2)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18-15/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWHOPKRRBUSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197020
Record name alpha-Lapachone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Lapachone

CAS RN

4707-33-9
Record name 3,4-Dihydro-2,2-dimethyl-2H-naphtho[2,3-b]pyran-5,10-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4707-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Lapachone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-Lapachone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Lapachone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-LAPACHONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPE3AOX9QV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Lapachone
Reactant of Route 2
alpha-Lapachone
Reactant of Route 3
alpha-Lapachone
Reactant of Route 4
alpha-Lapachone
Reactant of Route 5
alpha-Lapachone
Reactant of Route 6
alpha-Lapachone

Citations

For This Compound
291
Citations
AB Pardee, Y Li, CJ Li - Current cancer drug targets, 2002 - ingentaconnect.com
… , alpha lapachone, and beta lapachone. Biochem. Pharmacol. … pyranonaphthoquinone derivatives alpha-lapachone … Lapachol to Dehydro-alpha-lapachone by Curvularia lunata. Appl. …
Number of citations: 303 www.ingentaconnect.com
HP Tzeng, FM Ho, KF Chao, ML Kuo… - American journal of …, 2003 - atsjournals.org
β-Lapachone, a 1,2-naphthoquinone, is a novel chemotherapeutic agent. It has been shown to be capable of suppressing inducible nitric oxide synthase expression and function in rat …
Number of citations: 62 www.atsjournals.org
A Boveris, R Docampo, JF Turrens… - Revista de la …, 1977 - europepmc.org
… Under similar conditions, alpha-lapachone did not induce H2O2 formmation. Using NADH as electron donor, beta-lapachone (not alpha-lapachone) increased significantly the rate of …
Number of citations: 11 europepmc.org
KH Dudley, RW Chiang - The Journal of Organic Chemistry, 1969 - ACS Publications
The reaction of isolapachol (2) with 2, 3-dichloro-5, 6-dicyanobenzoquinone (DDQ) gives a mixture of dehydro--lapachone and dehydro-/3-lapachone (eg, 3 and 4). Treatment of the …
Number of citations: 25 pubs.acs.org
KJ Ahn, HS Lee, SK Bai, CW Song - Radiation oncology journal, 2013 - ncbi.nlm.nih.gov
Beta-lapachone (β-Lap; 3, 4-dihydro-2, 2-dimethyl-2H-naphthol [1, 2-b] pyran-5, 6-dione) is a novel anti-cancer drug under phase I/II clinical trials. β-Lap has been demonstrated to …
Number of citations: 23 www.ncbi.nlm.nih.gov
S Otten, JP Rosazza - Applied and environmental microbiology, 1979 - Am Soc Microbiol
… The fungus brings about oxidative cyclization of the substrate to dehydro-alpha-lapachone, which was isolated and characterized by nuclear magnetic resonance and mass spectral …
Number of citations: 27 journals.asm.org
A Boveris, R Docampo, JF Turrens… - Biochemical …, 1978 - portlandpress.com
… The position isomer, alpha-lapachone, did not stimulate O2- and H2O2 release, and did not inhibit … alpha-Lapachone was unable to increase O2- and H2O2 production and quinone …
Number of citations: 145 portlandpress.com
GUOZ DONG, T HAGA, H ITOKAWA… - Biomedical …, 1995 - jstage.jst.go.jp
The binding of [3H] N-methylscopolarnine ([3H] NMS) to the muscarinic acetylcholine receptor m2 subtype increased and then decreased with the increase of concentration of 9-methoxy…
Number of citations: 8 www.jstage.jst.go.jp
SG Renou, SE Asis, MI Abasolo… - Die Pharmazie-An …, 2003 - ingentaconnect.com
The biological activities of the naphthoquinones lapachol, extracted from trees of the genus Tabebuia and its cyclization products αand β-lapachone, have been intensively studied. …
Number of citations: 32 www.ingentaconnect.com
YJ Jeon, W Bang, JC Shin… - International …, 2015 - spandidos-publications.com
β-lapachone (β-lap) is a naturally occurring quinone obtained from the bark of lapacho tree (Tabebuia avellanedae) with anti-proliferative properties against various cancers. The …
Number of citations: 25 www.spandidos-publications.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.